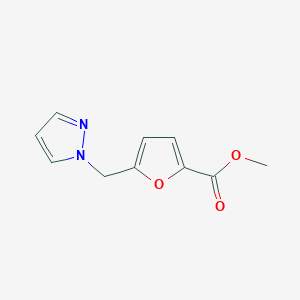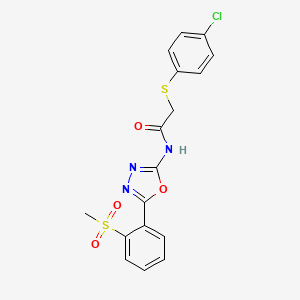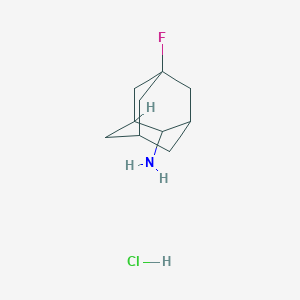![molecular formula C26H21N3O5 B2918719 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877656-37-6](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound known for its distinctive structure. This compound combines the elements of benzofuran and pyrimidine in its core, with functional groups including phenyl, ethoxy, and acetamide. Such a unique molecular structure potentially gives it various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, including cyclization reactions and condensation processes to form the benzofuran-pyrimidine core. Key reagents may include benzaldehyde derivatives, ethyl acetoacetate, and urea, with reaction conditions requiring specific catalysts, temperatures, and solvents.
Industrial Production Methods: : Industrial production might utilize flow chemistry or batch processes, optimizing for high yields and purity. This involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound might undergo oxidation reactions, particularly affecting its phenyl and furan rings.
Reduction: : Reduction reactions can target its carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify its aromatic rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions vary widely based on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed from These Reactions: : Oxidation can lead to the formation of quinones, reduction to alcohols or amines, and substitution reactions can introduce a wide range of functional groups, thereby enhancing or altering the compound’s properties.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: : As a starting material or intermediate in organic synthesis.
Biology: : Potentially as a probe or reagent in biological assays.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in material science for the development of new polymers or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. It can affect biochemical pathways by inhibiting or activating these targets, leading to downstream effects. The precise molecular targets and pathways depend on the specific application and biological context being investigated.
Comparison with Similar Compounds
Compared to compounds with similar structures, such as other benzofuran-pyrimidine derivatives, this particular compound stands out due to its unique combination of functional groups and the ethoxyphenyl substituent. These structural features may confer distinctive reactivity and biological activities.
Similar Compounds: : Other benzofuran-pyrimidine derivatives, benzofuran analogs, and pyrimidine analogs.
Properties
CAS No. |
877656-37-6 |
|---|---|
Molecular Formula |
C26H21N3O5 |
Molecular Weight |
455.47 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30) |
InChI Key |
CCERBRIQKWELND-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2918637.png)
![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)
![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)
![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)

